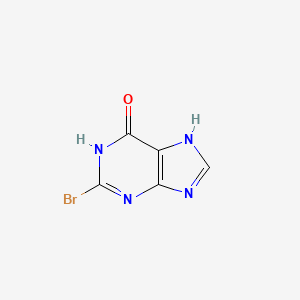

2-Bromohypoxanthine

Description

2-Bromohypoxanthine (CAS: 87781-93-9; molecular formula: C₅H₃BrN₄O; molecular weight: 215.01 g/mol) is a halogenated purine derivative characterized by a bromine atom substituted at the 2-position of the hypoxanthine scaffold . It is primarily utilized in biochemical research as an internal standard in targeted metabolomics studies, particularly in skeletal muscle and serum metabolite extraction protocols . Additionally, it serves as a precursor in medicinal chemistry for synthesizing kinase inhibitors, such as N2-phenylguanine derivatives, which exhibit cyclin-dependent kinase (CDK) inhibitory activity . Its stability and detectability in mass spectrometry workflows make it a valuable analytical tool in metabolic profiling .

Propriétés

IUPAC Name |

2-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCBJOMYNPZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332242 | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87781-93-9 | |

| Record name | 2-Bromohypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 87781-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromohypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromohypoxanthine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Bromohypoxanthine implique généralement la bromation de l’hypoxanthine. Une méthode courante consiste à faire réagir l’hypoxanthine avec du brome en présence d’un solvant et d’un catalyseur appropriés. Les conditions de réaction exigent souvent des températures contrôlées et des temps de réaction spécifiques pour assurer la bromation sélective en position 2 du cycle hypoxanthine .

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound peuvent impliquer des processus de bromation à grande échelle utilisant des réacteurs à écoulement continu. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en minimisant la production de sous-produits. L’utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est essentielle pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Bromohypoxanthine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome en position 2 peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactions d’oxydation : Le composé peut être oxydé pour former différents dérivés, selon les agents oxydants utilisés.

Réactions de réduction : La réduction de la this compound peut conduire à la formation d’hypoxanthine ou d’autres dérivés réduits.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et d’autres nucléophiles. Les conditions impliquent souvent l’utilisation de solvants polaires et un léger chauffage.

Réactions d’oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés dans des conditions anhydres.

Produits principaux :

Réactions de substitution : Dérivés de l’hypoxanthine substituée.

Réactions d’oxydation : Dérivés de l’hypoxanthine oxydée.

Réactions de réduction : Dérivés de l’hypoxanthine réduite.

4. Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de divers dérivés de la purine et d’analogues de nucléosides.

Biologie : Étudié pour son rôle potentiel dans l’inhibition enzymatique et comme sonde pour comprendre le métabolisme des purines.

Médecine : Enquête sur ses applications thérapeutiques potentielles, notamment les propriétés antivirales et anticancéreuses.

Industrie : Utilisé dans le développement de produits chimiques de spécialité et de produits pharmaceutiques

Applications De Recherche Scientifique

2-Bromohypoxanthine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various purine derivatives and nucleoside analogs.

Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding purine metabolism.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mécanisme D'action

Le mécanisme d’action de la 2-Bromohypoxanthine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme des purines. L’atome de brome en position 2 améliore son affinité de liaison à ces cibles, ce qui conduit à l’inhibition ou à la modulation de l’activité enzymatique. Cette interaction peut affecter diverses voies biochimiques, notamment la synthèse de l’ADN et de l’ARN .

Composés similaires :

Hypoxanthine : Le composé parent sans la substitution du brome.

2-Chlorohypoxanthine : Structure similaire avec un atome de chlore au lieu du brome.

2-Iodohypoxanthine : Structure similaire avec un atome d’iode au lieu du brome.

Unicité : La this compound est unique en raison de la présence de l’atome de brome, qui confère des propriétés chimiques et biologiques distinctes. L’atome de brome améliore sa réactivité dans les réactions de substitution et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Bromohypoxanthine belongs to the halogenated purine family, sharing structural and functional similarities with compounds like 6-Chloropurine , 8-Bromoguanine , and 2-Iodohypoxanthine . Below is a detailed comparison based on physicochemical properties, applications, and research findings.

Structural and Physicochemical Properties

Research Findings and Selectivity Insights

- CDK Inhibitor Synthesis : this compound-derived N2-phenylguanine (compound 15 ) demonstrated selective inhibition of CDK2 (IC₅₀ = 0.18 µM) over CDK1 (IC₅₀ = 5.3 µM), attributed to the bromine atom’s optimal size for binding pocket accommodation .

Activité Biologique

2-Bromohypoxanthine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic pathways. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and research articles.

This compound (CAS Number: 87781-93-9) is a halogenated purine compound. Its synthesis typically involves bromination of hypoxanthine, which can be achieved through various chemical methods. The compound is characterized by its structural similarity to other purines, which allows it to interact with biological systems effectively.

Antioxidant Properties

Research indicates that this compound may play a role in modulating oxidative stress within cells. Elevated levels of hypoxanthine, related compounds, and their derivatives have been associated with oxidative stress in colorectal cancer (CRC) tissues. This suggests that this compound might contribute to antioxidant pathways, potentially mitigating oxidative damage in cancer cells .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on certain enzymes involved in purine metabolism. For instance, it may influence the activity of xanthine oxidoreductase (XOR), an enzyme critical for purine catabolism. By modulating XOR activity, this compound could impact the levels of downstream metabolites like uric acid and xanthine, which are significant in various metabolic disorders .

Colorectal Cancer Research

A notable case study highlighted the relationship between purine metabolism and CRC progression. In this study, increased levels of hypoxanthine were observed in CRC tissues under hypoxic conditions, suggesting that compounds like this compound might be involved in cancer cell survival mechanisms by enhancing antioxidant responses .

Diabetes and Muscle Metabolism

Another area of research explored the effects of SGLT2 inhibitors on muscle metabolism in diabetic mice. While not directly studying this compound, this research underscores the importance of purine metabolism in muscle function and endurance, indicating that similar compounds could have therapeutic implications for metabolic diseases .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.